An In-Depth Technical Guide to 2,6-Dimethyl-4'-methoxybenzophenone (CAS No. 52629-41-1)
An In-Depth Technical Guide to 2,6-Dimethyl-4'-methoxybenzophenone (CAS No. 52629-41-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4'-methoxybenzophenone, a unique unsymmetrical benzophenone derivative. Given the limited publicly available data on this specific compound, this document synthesizes established principles of organic chemistry and data from structurally related compounds to offer a scientifically grounded perspective on its synthesis, properties, and potential applications.
Introduction and Chemical Identity
2,6-Dimethyl-4'-methoxybenzophenone is an aromatic ketone with the CAS Registry Number 52629-41-1 . Its structure features a benzoyl group substituted with a methoxy group at the 4'-position, and a phenyl group substituted with two methyl groups at the 2- and 6-positions. This substitution pattern, particularly the ortho-dimethyl groups, introduces significant steric hindrance around the carbonyl bridge, which is expected to influence its chemical and physical properties.
Table 1: Chemical Identity of 2,6-Dimethyl-4'-methoxybenzophenone
| Identifier | Value |
| CAS Number | 52629-41-1 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | (2,6-dimethylphenyl)(4-methoxyphenyl)methanone |
Proposed Synthesis: A Friedel-Crafts Acylation Approach
The reaction involves the formation of an acylium ion from 4-methoxybenzoyl chloride and AlCl₃, which then acts as an electrophile in an electrophilic aromatic substitution reaction with 1,3-dimethylbenzene. The directing effects of the two methyl groups on the m-xylene ring would favor acylation at the C4 position, leading to the desired product.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from a similar synthesis of an unsymmetrical benzophenone.[1]
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Hexanes
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Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1,3-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice/water bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. Caution: This is an exothermic reaction.
-
In a separate dropping funnel, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Synthesis Workflow Diagram
Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of 2,6-Dimethyl-4'-methoxybenzophenone.
Physicochemical and Spectroscopic Properties (Predicted)
No experimental data for the physicochemical and spectroscopic properties of 2,6-Dimethyl-4'-methoxybenzophenone are available in the public domain. The following properties are predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristics | Rationale |
| Physical State | White to off-white crystalline solid | Typical for benzophenone derivatives of this molecular weight. |
| Melting Point | Expected to be in the range of 80-120 °C | Based on melting points of similarly substituted benzophenones. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate, toluene). | Aromatic and nonpolar nature of the molecule. |
| ¹H NMR | Aromatic protons (6H, complex multiplets); Methoxy protons (~3.8 ppm, singlet, 3H); Methyl protons (~2.1 ppm, singlet, 6H). | The two methyl groups are equivalent, leading to a single peak. The aromatic region will show distinct patterns for the 1,2,3-trisubstituted and 1,4-disubstituted rings. |
| ¹³C NMR | Carbonyl carbon (~196 ppm); Quaternary aromatic carbons; Protonated aromatic carbons (110-140 ppm); Methoxy carbon (~55 ppm); Methyl carbons (~20 ppm). | The chemical shift of the carbonyl carbon is characteristic of benzophenones. |
| IR Spectroscopy | Strong C=O stretch (~1650-1670 cm⁻¹); C-O-C stretches (~1250 cm⁻¹ and ~1030 cm⁻¹); Aromatic C-H and C=C stretches. | The carbonyl stretch is a key diagnostic peak for benzophenones.[4] |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 240.30. Fragmentation patterns would likely involve cleavage at the carbonyl group, yielding characteristic acylium ions. | Consistent with the molecular weight. |
Potential Applications and Fields of Research
While specific applications for 2,6-Dimethyl-4'-methoxybenzophenone are not documented, its structural features suggest potential utility in several areas where other benzophenone derivatives are employed.
-
Photochemistry and Polymer Science: Benzophenones are well-known photosensitizers.[5] Upon UV irradiation, they can be excited to a triplet state and can initiate photochemical reactions. This compound could potentially be used as a photoinitiator in UV-curing applications for inks, coatings, and adhesives. The steric hindrance from the ortho-methyl groups may influence its photochemical properties.
-
Organic Synthesis: The carbonyl group can be a handle for further chemical transformations, making it a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6][7]
-
UV Stabilization: Many benzophenone derivatives are used as UV absorbers to protect materials from photodegradation.[8] The specific absorption spectrum of this compound would determine its suitability for such applications.
Reactivity and Mechanistic Considerations
The reactivity of 2,6-Dimethyl-4'-methoxybenzophenone is primarily dictated by the carbonyl group and the two aromatic rings.
-
The Carbonyl Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. Reduction of the ketone, for instance with sodium borohydride, would yield the corresponding diarylmethanol.
-
Photochemical Reactivity: Like other benzophenones, it is expected to undergo intersystem crossing to a triplet state upon absorption of UV light.[5] This triplet state can abstract a hydrogen atom from a suitable donor, a key step in many photochemical reactions.
-
Steric Effects: The two methyl groups ortho to the carbonyl group create significant steric hindrance. This will likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon and may also affect the planarity of the molecule, influencing its electronic and spectroscopic properties.
Safety and Handling
No specific toxicology data is available for 2,6-Dimethyl-4'-methoxybenzophenone. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity, following the general safety precautions for benzophenone and its derivatives.[9][10][11]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[12]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2,6-Dimethyl-4'-methoxybenzophenone is a sterically hindered aromatic ketone for which detailed experimental data is scarce in the public domain. This guide has provided a plausible synthetic route via Friedel-Crafts acylation, predicted physicochemical and spectroscopic properties, and outlined potential areas of application based on the well-established chemistry of benzophenone derivatives. The unique steric environment of this molecule suggests that it may exhibit interesting and potentially useful properties, warranting further experimental investigation by the scientific community.
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Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000). Organic Letters. [Link]
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Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. (2018). Chemical Communications. [Link]
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Iron-Mediated Synthetic Routes to Unsymmetrically Substituted, Sterically Congested Benzophenones. (1998). The Journal of Organic Chemistry. [Link]
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Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000). The Journal of Organic Chemistry. [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
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Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
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The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. (2012). ResearchGate. [Link]
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Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. [Link]
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The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. (1968). SciSpace. [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2019). ResearchGate. [Link]
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4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]
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Safety Data Sheet Benzophenone. (2025). Redox. [Link]
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Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972). Angewandte Chemie International Edition in English. [Link]
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The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
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2,6,4'-Trihydroxy-4-methoxybenzophenone. PubChem. [Link]
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Benzophenone. NIST WebBook. [Link]
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4-Methoxybenzophenone. PubChem. [Link]
- Preparation process of 2-hydroxy-4-methoxybenzophenone.
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Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Patsnap. [Link]
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2-Hydroxy-4-methoxybenzophenone. ChemBK. [Link]
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2-Hydroxy-4-methoxybenzophenone. PubChem. [Link]
- Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone.
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A schematic showing the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.
The Friedel-Crafts acylation of 1,3-dimethylbenzene with 4-methoxybenzoyl chloride to yield the final product.